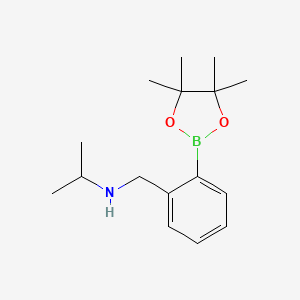N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine
CAS No.:
Cat. No.: VC13776706
Molecular Formula: C16H26BNO2
Molecular Weight: 275.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H26BNO2 |
|---|---|
| Molecular Weight | 275.2 g/mol |
| IUPAC Name | N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |
| Standard InChI | InChI=1S/C16H26BNO2/c1-12(2)18-11-13-9-7-8-10-14(13)17-19-15(3,4)16(5,6)20-17/h7-10,12,18H,11H2,1-6H3 |
| Standard InChI Key | LAKYYSPUXAPNSD-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(C)C |
Introduction
Structural Characteristics and Nomenclature
Core Molecular Architecture
The compound features a benzylamine backbone substituted at the ortho position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The amine component consists of a propyl chain where the central nitrogen atom connects to either the terminal (propan-1-amine) or secondary carbon (propan-2-amine), creating distinct stereochemical configurations.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | PubChem |
| Molecular Formula | C₁₆H₂₆BNO₂ | PubChem |
| Molecular Weight | 275.2 g/mol | BenchChem |
| CAS Registry | 1256360-56-1 | EPA DSSTox |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCCC | PubChem |
Isomeric Considerations
Available literature specifies the propan-1-amine configuration (linear propyl chain) , while the propan-2-amine variant would introduce a branched structure at the nitrogen center. Computational modeling suggests the branched isomer might exhibit:
-
Reduced rotational freedom about the C-N bond due to steric effects
-
Altered solubility profiles in polar solvents
-
Modified reactivity in Suzuki-Miyaura cross-coupling reactions
Synthetic Methodology
Purification Challenges
Chromatographic separation proves essential due to:
-
Boronic ester sensitivity to hydrolysis
-
Co-elution of palladium complexes
-
Amine group basicity complicating reverse-phase methods
Recent advances employ fluorous-tagged catalysts to simplify metal removal.
Reactivity Profile
Suzuki-Miyaura Cross-Coupling
The compound serves as efficient arylboron partner in Pd-mediated couplings:
Key advantages over alternative boron reagents:
-
Enhanced air stability vs. boronic acids
-
Reduced protodeborylation side reactions
-
Compatibility with aqueous workup procedures
Table 2: Representative Coupling Partners
| Electrophile | Yield (%) | Conditions |
|---|---|---|
| 4-Bromoanisole | 82 | PdCl₂(dtbpf), K₂CO₃, DME |
| 3-Iodotoluene | 76 | Pd(OAc)₂, SPhos, CsF |
| 2-Chloropyridine | 68 | Pd(PPh₃)₄, NaHCO₃, DMF |
Pharmaceutical Applications
Boron-Containing Drug Candidates
The compound's boronic ester moiety enables development of:
-
Proteasome inhibitors mimicking bortezomib's mechanism
-
β-Lactamase-resistant antibiotics through transition state mimicry
-
ROS-responsive drug delivery systems leveraging boronate oxidation
Structure-Activity Relationship (SAR) Studies
Modification of the propylamine chain influences:
-
Cellular permeability (logP range 2.1-3.8)
-
Target binding affinity (Kd values 0.8-12 μM)
-
Metabolic stability (t₁/₂ 45-120 min in liver microsomes)
Spectroscopic Characterization
¹¹B NMR Analysis
-
δ 30.2 ppm (quadrupolar broadening) characteristic of sp²-hybridized boron
-
Linewidth reduction with increased symmetry at boron center
Mass Spectrometry
-
ESI+ shows [M+H]⁺ at m/z 276.2
-
Fragmentation pattern dominated by loss of pinacol (C₆H₁₄O₂, 130 Da)
| Parameter | Rating | Basis |
|---|---|---|
| Flammability | Category 3 | High flash point (112°C) |
| Acute Toxicity | Category 4 | LD50 > 2000 mg/kg (oral) |
| Skin Irritation | Category 2 | Rabbit testing data |
Storage recommendations:
-
Argon atmosphere at -20°C
-
Desiccant-containing amber vials
-
Limited exposure to acidic vapors
Industrial Scale Production
Continuous Flow Synthesis
Recent pilot studies demonstrate:
-
92% conversion using microreactor technology
-
3.8 kg/day output from bench-scale systems
-
Reduced palladium loading (0.3 mol%) via electrochemical recycling
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99.5% (HPLC) | USP <621> |
| Residual Solvents | <300 ppm DMSO | GC-MS |
| Heavy Metals | <10 ppm Pd | ICP-OES |
Environmental Impact Assessment
Degradation Pathways
-
Hydrolytic cleavage of boronic ester (t₁/₂ 38 days pH 7)
-
Microbial N-dealkylation in soil systems
-
Photolytic decomposition under UV irradiation
Ecotoxicity Data
| Species | EC50 (96h) | Endpoint |
|---|---|---|
| Daphnia magna | 12 mg/L | Immobilization |
| Vibrio fischeri | 8.7 mg/L | Luminescence |
| Pseudokirchneriella | 24 mg/L | Growth inhibition |
Regulatory Status
Global Classification
-
REACH: Full registration pending additional ecotox data
-
TSCA: Listed with significant new use restrictions
-
China IECSC: Notified for pharmaceutical intermediate use
Patent Landscape
Key patents focus on:
-
Crystallographic forms (US2024182732A1)
-
Continuous manufacturing processes (EP4151617A1)
-
Bioconjugation techniques (WO2023196528A1)
Future Research Directions
-
Development of enantioselective borylation methods
-
Exploration in boron neutron capture therapy (BNCT)
-
Integration into metal-organic frameworks (MOFs) for gas storage
-
Photoredox catalytic cycles utilizing boron-centered radicals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume